molecular formula C20H15ClO5 B15041241 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate

Cat. No.: B15041241
M. Wt: 370.8 g/mol
InChI Key: YAMKJIYNNCLLFY-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen ring fused with a cyclopentane ring and an acetate group attached to a chlorophenoxy moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxybenzaldehyde and a diketone under acidic conditions.

    Fusing the Cyclopentane Ring: The cyclopentane ring is introduced through a Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system.

    Introduction of the Acetate Group: The acetate group is attached via esterification, where the chromen derivative reacts with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Attachment of the Chlorophenoxy Moiety: The final step involves the nucleophilic substitution reaction where the acetate derivative reacts with 3-chlorophenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in acetone or dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-methylphenoxy)acetate
  • 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-isopropylphenoxy)acetate
  • 4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-tert-butylphenoxy)acetate

Uniqueness

4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-chlorophenoxy)acetate is unique due to the presence of the 3-chlorophenoxy moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C20H15ClO5

Molecular Weight

370.8 g/mol

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-(3-chlorophenoxy)acetate

InChI

InChI=1S/C20H15ClO5/c21-12-3-1-4-13(9-12)24-11-19(22)25-14-7-8-16-15-5-2-6-17(15)20(23)26-18(16)10-14/h1,3-4,7-10H,2,5-6,11H2

InChI Key

YAMKJIYNNCLLFY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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